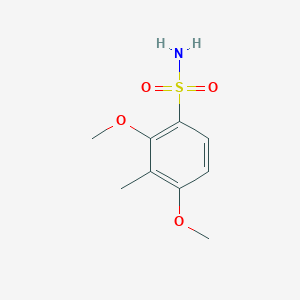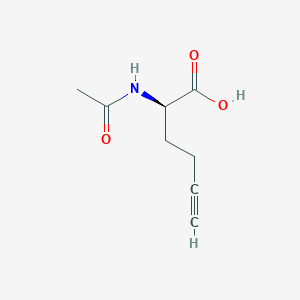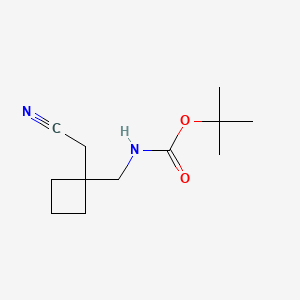
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method is efficient and allows for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the microwave-assisted synthesis method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various amino alcohols.
Scientific Research Applications
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The aminoethyl group enhances the compound’s solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-aminoethyl)-5-nitro-1,3-oxazole-4-carboxylate: This compound has a nitro group instead of a methyl group, which significantly alters its reactivity and biological activity.
2-(2-Aminoethyl)-5-methyl-1,3-oxazole-4-carboxylic acid: The carboxylic acid derivative is more polar and has different solubility properties compared to the ester form.
Uniqueness
Methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and a methyl-substituted oxazole ring makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C8H14Cl2N2O3 |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
methyl 2-(2-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H12N2O3.2ClH/c1-5-7(8(11)12-2)10-6(13-5)3-4-9;;/h3-4,9H2,1-2H3;2*1H |
InChI Key |
OFZLPVSGWCJZKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)CCN)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


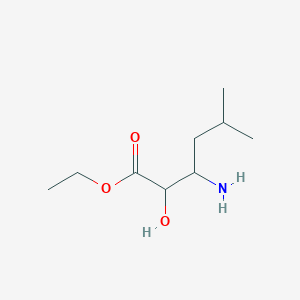
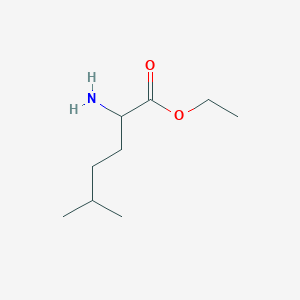

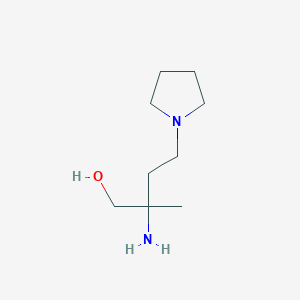

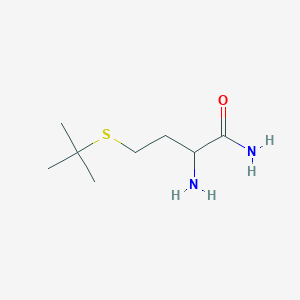


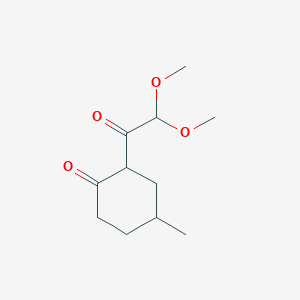
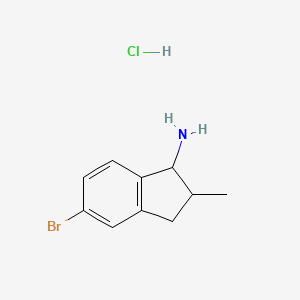
![3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13494441.png)
